2-(4-Bromobenzoyl)benzoic acid 2-(4-Bromobenzoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2159-40-2
VCID: VC2321676
InChI: InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol

2-(4-Bromobenzoyl)benzoic acid

CAS No.: 2159-40-2

Cat. No.: VC2321676

Molecular Formula: C14H9BrO3

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromobenzoyl)benzoic acid - 2159-40-2

Specification

CAS No. 2159-40-2
Molecular Formula C14H9BrO3
Molecular Weight 305.12 g/mol
IUPAC Name 2-(4-bromobenzoyl)benzoic acid
Standard InChI InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
Standard InChI Key NONNFIAFWRSPPY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(4-Bromobenzoyl)benzoic acid (CAS: 2159-40-2) is an aromatic compound with a molecular formula of C₁₄H₉BrO₃ and a molecular weight of 305.12 g/mol . The structure consists of two benzene rings connected by a carbonyl group (benzoyl linkage), with one ring bearing a carboxylic acid group at the ortho position and the other containing a bromine atom at the para position .

The compound belongs to the class of benzophenone derivatives, specifically ortho-substituted benzophenones. Its IUPAC name is 2-(4-bromobenzoyl)benzoic acid, and it has several synonyms including CHEMBL198745 and DTXSID60292404 . The structural arrangement creates a unique electronic distribution that influences its chemical behavior and reactivity patterns.

The compound's InChI notation is InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18), which provides a standardized representation of its molecular structure . Additionally, its InChIKey is NONNFIAFWRSPPY-UHFFFAOYSA-N, serving as a fixed-length identifier for database searches and chemical information retrieval .

Electronic and Steric Properties

The electronic properties of 2-(4-bromobenzoyl)benzoic acid are significantly influenced by its functional groups. The carboxylic acid group (-COOH) contributes to its acidic character, while the carbonyl group (C=O) introduces polarization within the molecule. The bromine atom, being electronegative, creates an electron-withdrawing effect on the aromatic ring to which it is attached.

This electronic distribution affects multiple aspects of the compound's behavior:

  • The acidity of the carboxylic group is potentially enhanced by the electron-withdrawing effects of the bromobenzoyl moiety.

  • The carbonyl group serves as both a hydrogen bond acceptor and a site for nucleophilic attack.

  • The bromine substituent influences the electron density within the aromatic system and may serve as a potential site for chemical modifications.

The presence of these functional groups creates a molecule with multiple reactive sites, making it versatile for chemical transformations and potential interactions with biological targets.

Physical Properties and Characterization

Physical State and Appearance

2-(4-Bromobenzoyl)benzoic acid is typically a crystalline solid at room temperature . While the search results don't specifically mention its color, similar benzoic acid derivatives are often white to off-white crystalline solids.

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that are crucial for understanding its behavior under various conditions. Table 1 summarizes the key thermodynamic and physical properties of 2-(4-bromobenzoyl)benzoic acid.

Table 1: Physical and Thermodynamic Properties of 2-(4-Bromobenzoyl)benzoic acid

PropertyValueReference
Molecular Weight305.12 g/mol
Density1.554 g/cm³
Melting Point158°C
Boiling Point482.7°C at 760 mmHg
Flash Point245.7°C
Exact Mass303.97400
Partition Coefficient (LogP)3.3783
Polar Surface Area (PSA)54.37000 Ų

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and π-π stacking interactions between the aromatic rings. The LogP value of 3.3783 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties .

Synthesis and Chemical Reactions

Synthetic Approaches

While the search results don't provide specific synthetic routes for 2-(4-bromobenzoyl)benzoic acid, its structure suggests potential synthetic pathways based on established organic chemistry principles. A plausible synthetic route might involve:

  • Friedel-Crafts acylation of benzene or substituted benzene derivatives with appropriate acid chlorides

  • Oxidation of a 2-(4-bromophenyl)benzaldehyde intermediate

  • Reaction of 4-bromobenzoyl chloride with a suitable benzoic acid derivative

The synthesis would likely require careful control of reaction conditions to ensure regioselectivity and minimize side products.

Chemical Reactivity

The functional groups present in 2-(4-bromobenzoyl)benzoic acid enable various chemical transformations:

  • The carboxylic acid group can undergo typical reactions including:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • The carbonyl group may participate in:

    • Nucleophilic addition reactions

    • Reduction to secondary alcohols

    • Condensation reactions with appropriate nucleophiles

  • The bromine substituent provides opportunities for:

    • Metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

    • Nucleophilic aromatic substitution under forcing conditions

    • Metal-halogen exchange reactions

Understanding these reactivity patterns is essential for developing potential derivatives and exploring the compound's applications in various fields.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding how 2-(4-bromobenzoyl)benzoic acid relates to similar compounds can provide insights into its potential properties and applications. Table 2 presents a comparison with structurally related compounds mentioned in the search results.

Table 2: Comparison of 2-(4-Bromobenzoyl)benzoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Properties
2-(4-Bromobenzoyl)benzoic acidC₁₄H₉BrO₃305.12 g/molReference compoundReference properties
Benzoic acid, 2-[(4-bromobenzoyl)amino]-C₁₄H₁₀BrNO₃320.14 g/mol (approx.)Contains amino linkage instead of direct carbonyl connectionEnhanced hydrogen bonding capability; different reactivity profile
2-amino-3-(4-bromobenzoyl)benzoic acidC₁₄H₁₀BrNO₃320.14 g/molContains amino group at position 2 and bromobenzoyl at position 3Different electronic distribution; additional reaction site through amino group
2-{[2-(4-bromobenzoyl)hydrazino]carbonyl}benzoic acidC₁₅H₁₁BrN₂O₄363.16 g/molContains hydrazino linkageSignificantly different hydrogen bonding pattern; increased polarity

These structural differences can lead to distinct physicochemical properties, reactivity patterns, and potentially different biological activities. The presence of additional functional groups like amino or hydrazino introduces new reaction sites and may affect solubility, acid-base properties, and interactions with biological targets.

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